4-(4-Benzyloxyphenyl)butan-2-one

Physical property Purification Handling

4-(4-Benzyloxyphenyl)butan-2-one (CAS 74432-58-9) is a benzyl-protected synthetic intermediate distinguished by its pre-installed orthogonality: the benzyl ether remains stable across bases, nucleophiles, and mild oxidants, then cleaved selectively via catalytic hydrogenolysis (H₂, Pd/C) without affecting the ketone carbonyl. This streamlines multi-step routes, eliminating separate protection/depletion steps and reducing auxiliary reagent procurement. Critically, the benzyloxyphenyl substructure mirrors the privileged pharmacophore of the clinically relevant MAO-B inhibitors safinamide and sembragiline (hMAO-B IC₅₀ as low as 8.9 nM). Substituting with deprotected raspberry ketone or the methoxy congener introduces unwanted side reactions and forfeits this pharmacological advantage. A melting point of 80–82°C ensures a reliably crystalline solid at ambient temperatures, simplifying handling, purification, and scale-up logistics compared to low-melting or hygroscopic analogs.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 74432-58-9
Cat. No. B3152815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzyloxyphenyl)butan-2-one
CAS74432-58-9
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H18O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13H2,1H3
InChIKeyCHNZGXYUBUDBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzyloxyphenyl)butan-2-one (CAS 74432-58-9): Procurement-Relevant Baseline for Pharmaceutical Intermediates and MAO-B-Related Scaffolds


4-(4-Benzyloxyphenyl)butan-2-one (CAS 74432-58-9) is a synthetic aromatic ketone characterized by a benzyl-protected phenol moiety, with molecular formula C17H18O2 and molecular weight 254.32 g/mol [1]. The compound features a benzyloxy group at the para position of the phenyl ring, which confers a calculated XlogP of 3.2 and a topological polar surface area of 26.3 Ų [1]. Unlike its deprotected counterpart 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), this benzyl-protected derivative is not a naturally occurring flavor compound but rather serves exclusively as a synthetic intermediate in organic synthesis and medicinal chemistry applications. The compound's melting point of 80–82 °C distinguishes it from structurally similar analogs, making it a solid at room temperature and thereby facilitating purification and handling in laboratory settings.

Why 4-(4-Benzyloxyphenyl)butan-2-one Cannot Be Replaced by Raspberry Ketone or Methoxy Analogs in Synthesis


Generic substitution of 4-(4-benzyloxyphenyl)butan-2-one with its closest analogs—4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) or 4-(4-methoxyphenyl)butan-2-one—fails for two critical procurement-relevant reasons. First, the benzyloxy moiety functions as a protecting group that must remain intact during multistep synthetic sequences; premature exposure of a free phenolic -OH group would lead to undesired side reactions, including oxidation, O-alkylation at unintended positions, or interference with base-sensitive transformations [1]. Second, the benzyloxyphenyl substructure itself has been identified in primary literature as a privileged pharmacophore common to highly potent and selective reversible inhibitors of monoamine oxidase B (MAO-B), including the clinically relevant agents safinamide and sembragiline [2]. This structural feature is absent in the hydroxy and methoxy congeners. Therefore, substituting the benzyl-protected ketone with deprotected or methylated analogs fundamentally alters both the synthetic utility and the pharmacological scaffold potential.

4-(4-Benzyloxyphenyl)butan-2-one (CAS 74432-58-9): Quantitative Comparative Evidence for Scientific Selection


Melting Point Differentiation: Solid-State Handling Advantage Versus Raspberry Ketone

4-(4-Benzyloxyphenyl)butan-2-one exhibits a melting point of 80–82 °C , whereas its deprotected counterpart, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), has a reported melting point of 82–84 °C in some sources but is frequently encountered as a low-melting solid or liquid formulation depending on purity and hydration state [1]. The benzyl-protected derivative remains a reliably crystalline solid at ambient temperature with a 6-rotatable-bond structure and XlogP of 3.2 , facilitating straightforward purification via recrystallization and minimizing handling losses compared to the more polar hydroxy analog, which has a calculated logP of 1.84 [2].

Physical property Purification Handling Crystallization

Benzyl Protecting Group Enables Chemoselective Late-Stage Deprotection

The benzyloxy group in 4-(4-benzyloxyphenyl)butan-2-one functions as an orthogonal protecting group that can be selectively removed via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation without affecting the ketone carbonyl or other reducible functionalities that would be compromised if the free phenol were present [1]. In contrast, the methoxy analog 4-(4-methoxyphenyl)butan-2-one contains a methyl ether that requires harsh demethylation conditions (e.g., BBr₃, refluxing HBr), which can degrade acid- or Lewis acid-sensitive substrates and is incompatible with many functional groups encountered in pharmaceutical intermediate synthesis [2]. The free hydroxy analog (raspberry ketone) offers no protecting group capability at all, exposing the phenol to unintended alkylation, acylation, or oxidation during upstream transformations.

Protecting group strategy Chemoselectivity Orthogonal synthesis Multistep synthesis

Benzyloxyphenyl Moiety as Privileged MAO-B Pharmacophore

The benzyloxyphenyl substructure present in 4-(4-benzyloxyphenyl)butan-2-one has been identified in peer-reviewed literature as a common structural feature of highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), including the clinically approved agents safinamide and sembragiline [1]. In a systematic structure–activity relationship (SAR) study, 4-(benzyloxy)phenyl derivatives were synthesized and evaluated, yielding compound 12c with an hMAO-B IC₅₀ of 8.9 nM and >10,000-fold selectivity over MAO-A [1]. Neither 4-(4-hydroxyphenyl)butan-2-one nor 4-(4-methoxyphenyl)butan-2-one contain this benzyloxyphenyl pharmacophore and have not been reported to exhibit comparable MAO-B inhibitory activity or selectivity. While 4-(4-benzyloxyphenyl)butan-2-one itself has not been directly tested in the same assay system, its core benzyloxyphenyl ketone scaffold aligns with the validated pharmacophore class.

MAO-B inhibition Neurodegeneration Parkinson's disease Pharmacophore Drug discovery

Higher Molecular Weight and UV Chromophore Enhancement for Analytical Traceability

4-(4-Benzyloxyphenyl)butan-2-one has a molecular weight of 254.32 g/mol [1], which is 76.09 g/mol (43%) higher than raspberry ketone (178.23 g/mol) and 64.09 g/mol (34%) higher than 4-(4-methoxyphenyl)butan-2-one (190.24 g/mol). This increased mass facilitates unambiguous LC-MS detection and quantification in complex reaction mixtures, particularly when tracking the fate of the benzyl-protected intermediate through multistep syntheses. Additionally, the benzyl phenyl ring augments the UV chromophore compared to the simple 4-hydroxyphenyl system, enhancing detectability at standard HPLC wavelengths (254 nm and 280 nm) . The compound's retention time shift (greater hydrophobicity, XlogP = 3.2 [1]) further improves chromatographic resolution from polar byproducts and reagents.

Analytical detection HPLC LC-MS UV absorbance Traceability

Optimal Use Cases for 4-(4-Benzyloxyphenyl)butan-2-one Based on Quantitative Evidence


Intermediate for MAO-B Inhibitor Scaffold Elaboration

The benzyloxyphenyl substructure in 4-(4-benzyloxyphenyl)butan-2-one aligns with the privileged pharmacophore identified for potent, selective, reversible MAO-B inhibitors such as safinamide and sembragiline. In a validated SAR study, 4-(benzyloxy)phenyl derivatives achieved hMAO-B IC₅₀ values as low as 8.9 nM with >10,000-fold selectivity over MAO-A . Procurement of this ketone provides a starting scaffold for further functionalization—via ketone reduction, reductive amination, or aldol chemistry—to generate novel MAO-B-targeted candidates for Parkinson's disease drug discovery programs. The hydroxy and methoxy analogs lack this pharmacophoric advantage and are therefore unsuitable substitutes for this application.

Multistep Synthesis Requiring Orthogonal Phenol Protection

In multistep synthetic routes where a para-substituted phenol must be carried through multiple transformations before final deprotection, 4-(4-benzyloxyphenyl)butan-2-one offers a pre-installed benzyl protecting group. The benzyl ether is stable to a broad range of reaction conditions (bases, nucleophiles, mild oxidants) and can be selectively cleaved at the desired stage via mild catalytic hydrogenolysis (H₂, Pd/C) without affecting the ketone carbonyl [1]. This built-in orthogonality eliminates the need for separate protection and deprotection steps, streamlining synthetic routes and reducing overall procurement of auxiliary reagents. The methoxy analog requires harsh BBr₃ or HBr conditions for deprotection, while the free hydroxy analog offers no protection at all.

Crystalline Solid with Superior Purification and Handling Characteristics

With a melting point of 80–82 °C, 4-(4-benzyloxyphenyl)butan-2-one is a reliably crystalline solid at ambient laboratory temperatures . Its calculated XlogP of 3.2 and absence of H-bond donors facilitate straightforward recrystallization and normal-phase chromatographic purification compared to the more polar raspberry ketone (logD = 1.84, one H-bond donor) [2]. For procurement managers evaluating intermediates for scale-up campaigns, the solid-state properties reduce handling losses, improve storage stability, and enable more predictable purification outcomes relative to low-melting or hygroscopic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Benzyloxyphenyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.